Product packaging for D,L-SELENOCYSTEINE(Cat. No.:CAS No. 18312-66-8)

D,L-SELENOCYSTEINE

カタログ番号: B1174248
CAS番号: 18312-66-8
注意: 研究専用です。人間または獣医用ではありません。
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説明

D,L-Selenocysteine is the racemic form of selenocysteine (Sec), which is recognized as the 21st proteinogenic amino acid . Unlike the common amino acid cysteine, selenocysteine features a selenium atom in place of sulfur within its selenol group. This selenium atom confers distinct chemical properties, most notably a lower pKa and greater acidity of the selenol group, making it a more powerful nucleophile and superior catalyst in redox reactions compared to its sulfur analog . In biological systems, the L-isomer is specifically incorporated into selenoproteins. These proteins are crucial for many physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune response . Selenocysteine is co-translationally incorporated into selenoproteins by a unique mechanism where the UGA codon, typically a stop signal, is recoded to specify selenocysteine. This process requires a complex machinery including a specific tRNA (tRNASec) and secondary structures in the mRNA known as SECIS elements . The racemic this compound is a valuable tool for researchers. It is used in various biomedical research areas to study the function and mechanisms of selenoproteins, which play roles in conditions like cancer, cardiovascular disease, and neurodegenerative disorders . Recent research has also explored its potential as a nanomedicine in promoting cartilage regeneration by modulating immune responses . Furthermore, isotopically labeled forms of selenocysteine (e.g., with 73Se or 75Se) have applications in advanced research techniques such as Positron Emission Tomography (PET), radiolabeling, X-ray crystallography via multiwavelength anomalous diffraction, and high-resolution NMR spectroscopy . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

特性

CAS番号

18312-66-8

分子式

C6H4ClN3O4

製品の起源

United States

Molecular Mechanisms of Selenocysteine Biosynthesis and Translational Incorporation

Biosynthesis of Selenocysteine (B57510)

The synthesis of selenocysteine is a tRNA-dependent process, meaning the amino acid is synthesized while attached to its specific tRNASec. plos.orgnih.gov The initial step involves the misacylation of tRNASec with serine by seryl-tRNA synthetase (SerRS). plos.orgpnas.orgnih.gov This mischarged seryl-tRNASec then serves as the substrate for the subsequent conversion to selenocysteyl-tRNASec. plos.orgpnas.org

Enzymatic Pathways and Key Intermediates

The enzymatic pathways for selenocysteine biosynthesis diverge between bacteria and eukaryotes/archaea after the initial serylation of tRNASec. pnas.orgpnas.orgresearchgate.net

In bacteria, a single enzyme, selenocysteine synthase (SelA), catalyzes the conversion of seryl-tRNASec to selenocysteyl-tRNASec. plos.orgpnas.orgresearchgate.net This reaction is pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent and involves the removal of the hydroxyl group from serine to form an aminoacrylyl intermediate, which then accepts activated selenium from selenophosphate. plos.orgoup.comnih.gov

In eukaryotes and archaea, the conversion of seryl-tRNASec to selenocysteyl-tRNASec requires two distinct enzymatic steps. pnas.orgpnas.orgresearchgate.net

Selenophosphate is the active selenium donor for selenocysteine biosynthesis in all domains of life. oup.commdpi.comresearchgate.net This crucial compound is synthesized from selenide (B1212193) and ATP by the enzyme selenophosphate synthetase. mdpi.comresearchgate.netebi.ac.uk

In bacteria, this enzyme is known as SelD. mdpi.comebi.ac.uknih.gov Eukaryotes and archaea possess homologs of SelD. ebi.ac.uk In mammals, two selenophosphate synthetase homologs exist: SPS1 and SPS2. researchgate.netebi.ac.uknih.gov Studies have shown that SPS2 is essential for generating selenophosphate for selenoprotein biosynthesis in mammals, while SPS1 appears to have a different role, possibly in selenium recycling. researchgate.netebi.ac.uknih.govnih.gov SPS2 is itself a selenoprotein, suggesting a potential role in the autoregulation of selenoprotein synthesis. ebi.ac.uknih.gov

The synthesis of selenophosphate can be represented by the following simplified reaction:

Selenide + ATP → Selenophosphate + AMP + PPi

Selenocysteine synthase is the enzyme responsible for the final step of incorporating selenium onto the tRNA-bound amino acid precursor.

In bacteria, SelA directly converts seryl-tRNASec to selenocysteyl-tRNASec using selenophosphate as the selenium donor. plos.orgresearchgate.netoup.com Bacterial SelA is a large, homodecameric protein. oup.commdpi.comnih.gov

In eukaryotes and archaea, the enzyme responsible for this final conversion is called Sep-tRNA:Sec-tRNA synthase (SepSecS), also known as selenocysteine synthase (SecS). pnas.orgpnas.orgresearchgate.net Unlike bacterial SelA, SepSecS acts on an intermediate form of tRNASec, O-phosphoseryl-tRNASec. plos.orgpnas.orgpnas.org SepSecS is also a PLP-dependent enzyme. researchgate.netnih.gov

A key distinguishing step in the eukaryotic and archaeal selenocysteine biosynthesis pathway is the phosphorylation of seryl-tRNASec. pnas.orgpnas.orgresearchgate.net This reaction is catalyzed by the enzyme O-phosphoseryl-tRNA kinase (PSTK). pnas.orgpnas.orgunl.edu PSTK specifically phosphorylates the serine residue attached to tRNASec, producing O-phosphoseryl-tRNASec (Sep-tRNASec). pnas.orgunl.edunih.gov This phosphorylated intermediate is then the substrate for SepSecS. plos.orgpnas.orgpnas.org PSTK is essential for selenocysteine biosynthesis in eukaryotes and archaea and is not found in bacteria. pnas.orgunl.edu PSTK recognizes specific structural features of tRNASec, particularly the D-arm, to ensure selective phosphorylation. nih.govnih.gov

The two-step process in eukaryotes and archaea can be summarized as:

Seryl-tRNASec + ATP → O-phosphoseryl-tRNASec + ADP (catalyzed by PSTK) plos.orgpnas.orgunl.edu

O-phosphoseryl-tRNASec + Selenophosphate → Selenocysteyl-tRNASec + Pi + Phosphate (catalyzed by SepSecS) plos.orgpnas.orgunl.edu

Genetic Encoding and Recoding Machinery for Selenocysteine Insertion

The incorporation of selenocysteine into proteins is directed by a unique translational recoding mechanism. mdpi.commdpi.com The UGA codon, which typically signals translation termination, is recognized as a selenocysteine codon in selenoprotein mRNAs. wikipedia.orgplos.orgmdpi.com This recoding event is dependent on specific cis-acting mRNA elements and trans-acting protein factors. mdpi.commdpi.com

The key cis-acting element is the selenocysteine insertion sequence (SECIS). mdpi.commdpi.com In bacteria, the SECIS element is located in the mRNA's coding region, immediately downstream of the UGA codon. mdpi.com In eukaryotes and archaea, the SECIS element is found in the 3' untranslated region (UTR) of the mRNA. mdpi.commdpi.com The SECIS element forms a specific stem-loop structure that is recognized by dedicated protein factors. mdpi.commdpi.com

The trans-acting factors involved in selenocysteine insertion include the selenocysteyl-tRNASec itself and a specialized elongation factor. wikipedia.orgmdpi.commdpi.com In bacteria, this elongation factor is SelB. wikipedia.orgmdpi.com SelB binds to both selenocysteyl-tRNASec and the SECIS element, delivering the charged tRNA to the ribosome at the UGA codon. mdpi.com In eukaryotes, the elongation factor is eukaryotic elongation factor SelB (eEFSec), which interacts with a SECIS-binding protein (SBP2) that is bound to the SECIS element in the 3' UTR. mdpi.com This complex then facilitates the recognition of the UGA codon and the insertion of selenocysteine. mdpi.com

This intricate recoding machinery ensures that selenocysteine is site-specifically incorporated into selenoproteins, overriding the standard stop codon function of UGA. mdpi.commdpi.com Research indicates that the selenocysteine insertion machinery can even recode codons other than UGA under experimental conditions, highlighting the flexibility of the genetic code. mdpi.comnih.gov

Table 1: Key Enzymes and Factors in Selenocysteine Biosynthesis and Incorporation

Enzyme/FactorRole in Selenocysteine MetabolismDomain(s) Present InBacterial HomologEukaryotic/Archaeal Homolog
Seryl-tRNA synthetase (SerRS)Aminoacylates tRNASec with serine (initial misacylation)All domains of lifeSerSSerRS
Selenophosphate SynthetaseSynthesizes selenophosphate (selenium donor)All domains of lifeSelDSPS2 (primarily), SPS1
Selenocysteine SynthaseConverts tRNA-bound serine/phosphoserine to selenocysteineAll domains of lifeSelASepSecS (SecS)
O-phosphoseryl-tRNA kinase (PSTK)Phosphorylates seryl-tRNASec to O-phosphoseryl-tRNASecEukaryotes and ArchaeaAbsentPSTK
tRNASecSpecialized tRNA that carries selenocysteineAll domains of lifeSelCtRNASec
Selenocysteine Insertion Sequence (SECIS)mRNA element directing UGA recoding for selenocysteine insertionAll domains of lifeSECISSECIS
Selenocysteine-specific elongation factorDelivers selenocysteyl-tRNASec to the ribosome at the UGA codonAll domains of lifeSelBeEFSec
SECIS-binding protein (SBP2)Binds to the SECIS element in eukaryotes and archaeaEukaryotes and ArchaeaAbsentSBP2

UGA Codon Reassignment and Context-Dependent Decoding

The reassignment of the UGA codon from a stop signal to a Sec codon is a complex process that is dependent on specific signals within the mRNA sequence. mdpi.comfrontiersin.org This context-dependent decoding is primarily dictated by the presence of a structural element in the mRNA known as the Selenocysteine Insertion Sequence (SECIS). frontiersin.orgmdpi.comoup.comfrontiersin.org In the presence of a SECIS element, the translational machinery is directed to interpret the UGA codon as a signal for inserting selenocysteine, rather than terminating protein synthesis. mdpi.comwikipedia.orgcrg.eu This recoding event allows for the synthesis of selenoproteins, which are crucial for various cellular functions, including antioxidant defense and thyroid hormone metabolism. mdpi.comontosight.ai The efficiency of UGA to Sec decoding can be influenced by factors such as selenium availability. plos.orgnih.gov

Structural and Functional Analysis of Selenocysteine Insertion Sequence (SECIS) Elements

SECIS elements are fundamental cis-acting RNA structures, typically around 60 nucleotides in length, that adopt a stem-loop or hairpin conformation. frontiersin.orgoup.comwikipedia.orgcrg.eu These elements are essential for directing the incorporation of selenocysteine at UGA codons. oup.comwikipedia.orgcrg.euontosight.ai While SECIS elements across different domains of life share a general hairpin structure, they exhibit significant variations in their sequence, structure, and location within the mRNA. oup.comwikipedia.orgcrg.eutandfonline.comembopress.org

Prokaryotic SECIS Elements

In prokaryotes, the SECIS element is typically located within the coding sequence, immediately downstream of the UGA codon it affects. mdpi.comfrontiersin.orgoup.comcrg.euembopress.orgresearchgate.netoup.com These elements are composed of a stem-loop structure. mdpi.com Prokaryotic SECIS elements show considerable variability in sequence, but generally feature a stem and a small loop. nih.gov Conserved features often include a bulged U in the upper stem and unpaired adjacent G and U nucleotides in the loop, which are important for binding of the specialized elongation factor SelB. mdpi.comoup.com The distance between the in-frame UGA codon and the apical loop is also important for function, typically ranging from 16 to 37 nucleotides, with most bacterial SECIS elements having a spacing of 18–23 nucleotides. oup.com

Eukaryotic and Archaeal SECIS Elements

In eukaryotes and archaea, the SECIS element is generally located in the 3' untranslated region (UTR) of the mRNA. mdpi.comfrontiersin.orgoup.comwikipedia.orgcrg.eutandfonline.comembopress.orgresearchgate.netnih.gov This distal location allows a single SECIS element to direct the recoding of multiple UGA codons within the same mRNA. mdpi.com Eukaryotic SECIS elements are characterized by a specific secondary structure, including a quartet of non-Watson-Crick base pairs and often an AAA/G motif in the apical loop or a bulge. oup.comresearchgate.net These elements can be classified into Type 1 (loop) or Type 2 (bulge) based on this feature. researchgate.net Non-canonical A-G base pairs are also critically important for correct eukaryotic SECIS element function. wikipedia.org

Archaeal SECIS elements, while also typically in the 3' UTR (with rare exceptions in the 5' UTR), differ in sequence and structure from their eukaryotic and bacterial counterparts. wikipedia.orgtandfonline.comembopress.orgnih.gov Canonical archaeal SECIS elements often contain an internal asymmetric loop with a GAA trinucleotide and an opposite A, resembling a kink-turn motif. tandfonline.comnih.gov However, recent studies on Lokiarchaeota have revealed archaeal SECIS elements that strongly resemble eukaryotic SECIS elements, suggesting an evolutionary link. nih.govfrontiersin.org

Selenocysteine-Specific Transfer RNA (tRNA^Sec / SelC): Biogenesis and Aminoacylation

Selenocysteine does not have its own dedicated aminoacyl-tRNA synthetase. plos.orgmdpi.com Instead, the selenocysteine-specific tRNA (tRNA^Sec, encoded by the selC gene in bacteria) is initially misacylated with serine by the seryl-tRNA synthetase (SerRS). plos.orgmdpi.commdpi.comresearchgate.nettandfonline.comfrontiersin.orgjst.go.jpnih.gov This initial mischarging is a key step in the biogenesis of Sec-tRNA^Sec. mdpi.comresearchgate.net

The subsequent steps in converting the seryl moiety to selenocysteine differ between bacteria and archaea/eukaryotes. In bacteria, a single enzyme, selenocysteine synthase (SelA), catalyzes the conversion of seryl-tRNA^Sec to Sec-tRNA^Sec using selenophosphate as the selenium donor. plos.orgmdpi.comresearchgate.netfrontiersin.orgjst.go.jp

In archaea and eukaryotes, this conversion is a two-step process. plos.orgmdpi.comresearchgate.netfrontiersin.org First, the seryl group on seryl-tRNA^Sec is phosphorylated by O-phosphoseryl-tRNA^Sec kinase (PSTK), yielding phosphoseryl-tRNA^Sec (Sep-tRNA^Sec). plos.orgmdpi.commdpi.comresearchgate.netfrontiersin.orgoup.com Second, O-phosphoseryl-tRNA^Sec:selenocysteinyl-tRNA^Sec synthase (SepSecS) converts Sep-tRNA^Sec to Sec-tRNA^Sec, also utilizing selenophosphate. plos.orgmdpi.commdpi.comresearchgate.netfrontiersin.orgoup.com

tRNA^Sec possesses unique structural features that distinguish it from canonical tRNAs, including a larger size and a distinct secondary structure, which are important for its recognition by the specialized elongation factors and for the aminoacylation process. plos.orgfrontiersin.orgnih.govoup.com The discriminator base G73 is essential for aminoacylation by SerRS. plos.orgnih.gov

Selenocysteine-Specific Elongation Factors (SelB/eEFSec) and Ribosomal Interactions

Unlike the other 20 standard aminoacyl-tRNAs which are delivered to the ribosome by the general elongation factor EF-Tu (eEF1A in eukaryotes), Sec-tRNA^Sec requires a dedicated elongation factor. nih.govtandfonline.comresearchgate.net This specialized factor is known as SelB in prokaryotes and eEFSec (or EFsec) in eukaryotes and archaea. mdpi.comfrontiersin.orgnih.govwikipedia.orgtandfonline.comresearchgate.netnih.govfrontiersin.orgresearchgate.nettandfonline.comfrontiersin.orgresearchgate.netresearchgate.net

SelB and eEFSec are responsible for binding to Sec-tRNA^Sec and delivering it to the ribosomal A-site in response to a UGA codon that is coupled with a SECIS element. mdpi.comnih.govresearchgate.nettandfonline.comjst.go.jpnih.gov These factors are structural chimeras, containing EF-Tu-like domains and a unique C-terminal domain (Domain IV) that is crucial for interacting with the SECIS element or associated proteins. researchgate.netresearchgate.netnih.govnih.gov

In bacteria, SelB directly binds to the SECIS element located downstream of the UGA codon, facilitating the delivery of Sec-tRNA^Sec to the ribosome. mdpi.comtandfonline.comresearchgate.netfrontiersin.orgresearchgate.net This interaction helps to position the SelB-Sec-tRNA^Sec complex at the ribosomal A-site for UGA recoding. frontiersin.org

In eukaryotes, the process involves an additional protein, SECIS-binding protein 2 (SBP2), which binds to the SECIS element in the 3' UTR. ontosight.aitandfonline.comresearchgate.netresearchgate.netoup.comnih.govnih.gov eEFSec then interacts with SBP2 and the SECIS element to deliver Sec-tRNA^Sec to the ribosome. mdpi.comontosight.aitandfonline.comresearchgate.netresearchgate.netnih.govnih.gov This complex interplay ensures the accurate decoding of the UGA codon. The C-terminal Domain IV of eEFSec is essential for binding to both Sec-tRNA^Sec and SBP2, and it also plays a role in regulating GTPase activity. nih.govnih.gov

The interaction of SelB/eEFSec with the ribosome and the SECIS element is critical for distinguishing Sec-encoding UGA codons from termination codons. frontiersin.orgtandfonline.com This specialized elongation cycle ensures the efficient and accurate incorporation of selenocysteine into nascent polypeptide chains. nih.gov

The "Selenosome" Complex: Coordination of Translational Components

The process of selenocysteine incorporation is mediated by a dynamic complex of translational components often referred to as the "selenosome". ontosight.aitandfonline.comcharite.deresearchgate.net This complex represents the coordinated interplay of the mRNA containing the SECIS element, the Sec-tRNA^Sec carrying selenocysteine, and the specialized elongation factor (SelB in prokaryotes or eEFSec in eukaryotes and archaea), along with accessory proteins like SBP2 in eukaryotes. ontosight.aitandfonline.comoup.comnih.govcharite.de

The selenosome assembles on the mRNA at or near the UGA codon destined for recoding. In eukaryotes, the SECIS element in the 3' UTR, bound by SBP2, is thought to interact with eEFSec bound to Sec-tRNA^Sec, and this complex is then recruited to the ribosome at the UGA codon in the A-site. ontosight.aitandfonline.comresearchgate.netoup.comnih.gov This spatial organization, despite the distance between the SECIS element and the UGA codon in eukaryotes, facilitates the efficient delivery and insertion of selenocysteine. mdpi.comontosight.aicharite.de

In bacteria, the selenosome involves the direct interaction of SelB, bound to Sec-tRNA^Sec, with the SECIS element located immediately downstream of the UGA codon. mdpi.comtandfonline.comresearchgate.netresearchgate.net This direct tethering helps in the precise positioning of Sec-tRNA^Sec at the ribosomal A-site. frontiersin.org

Evolutionary Trajectories of Selenocysteine Utilization Systems

Phylogenetic Distribution and Conservation of Selenocysteine (B57510) Machinery

The presence of selenocysteine and the machinery required for its incorporation is observed across all three domains of life: Bacteria, Archaea, and Eukarya researchgate.netnih.gov. However, its distribution is not universal, and many lineages within these domains have independently lost the ability to utilize Sec nih.govunl.eduub.eduunl.edunih.gov.

Comparative genomics and phylogenetic analyses have revealed that approximately 21.5% of sequenced bacteria utilize Sec, with selenoprotein-rich organisms often found among Deltaproteobacteria and Firmicutes/Clostridia nih.govnih.gov. In eukaryotes, selenoproteins are present in animals and algae, but are largely absent in higher plants and fungi, which instead often possess cysteine-containing homologs mdpi.comunl.eduub.edunih.gov.

The core components of the Sec insertion machinery, such as tRNASec, selenophosphate synthetase (SPS), and the Sec-specific elongation factor, show evidence of a common ancestry, suggesting that the Sec decoding trait evolved once before the divergence of the three domains of life unl.edunih.gov. Despite this common origin, there are differences in the complexity and specific factors involved in Sec incorporation across the domains researchgate.netunl.eduunistra.fr.

The phylogenetic distribution of Sec utilization is often described as a mosaic, resulting from a combination of vertical inheritance, differential gene loss, and horizontal gene transfer events unl.edunih.gov. For instance, lateral transfers of the Sec trait have been observed in bacteria, including transfers between archaea and bacteria nih.govnih.gov.

Divergence of Selenocysteine Incorporation Pathways Across Domains of Life

While the fundamental principle of UGA recoding for Sec insertion is conserved, the specific mechanisms and components of the incorporation machinery exhibit notable differences among Bacteria, Archaea, and Eukarya researchgate.netoup.comunl.eduunistra.fr.

One of the most striking differences lies in the SECIS element. Bacterial SECIS elements (bSECIS) are typically located within the coding sequence, immediately downstream of the UGA codon they regulate, and have a distinct stem-loop structure oup.com. Eukaryotic SECIS elements (eSECIS), in contrast, are generally found in the 3'-untranslated region (3'-UTR) of selenoprotein mRNAs and possess a different structural motif oup.commdpi.com. Archaeal SECIS elements (aSECIS) also have their own characteristics, although some archaea, like Lokiarchaeota, show SECIS elements that resemble eukaryotic ones, suggesting a potential evolutionary link oup.com.

Another key difference is the protein that binds the SECIS element to recruit the Sec machinery to the ribosome. In bacteria and archaea, the Sec-specific elongation factor (SelB) directly interacts with the SECIS element researchgate.net. In eukaryotes, this function is mediated by a dedicated protein, SECIS binding protein 2 (SBP2), which interacts with the eEFSec and the SECIS element mdpi.commdpi.comnih.gov.

The biosynthesis of selenocysteyl-tRNASec also shows variations. In bacteria, serine is attached to tRNASec and then converted to selenocysteine by SelA using selenophosphate researchgate.net. In archaea and eukaryotes, serine is phosphorylated while attached to tRNASec before being converted to selenocysteine researchgate.net.

These divergences in the Sec incorporation pathway components highlight the independent evolutionary trajectories taken by the different domains of life following the initial establishment of the Sec decoding system.

Evolutionary Dynamics of Selenoprotein Families and Loss of Selenocysteine Traits

The evolution of selenoproteins is a dynamic process characterized by the emergence of new selenoprotein families, the loss of existing ones, and the interconversion between selenocysteine and cysteine residues at homologous positions nih.govunl.educrg.eu.

Evolutionary histories suggest that in many selenoprotein families, there has been a trend of cysteine-to-selenocysteine replacement, indicating a potential catalytic advantage conferred by Sec nih.govnih.gov. However, replacements of Sec with Cys have also occurred, although less frequently, primarily observed in families like formate (B1220265) dehydrogenase and selenophosphate synthetase nih.govnih.gov. These Sec-to-Cys replacements can sometimes partially retain enzymatic function, but selenocysteine is generally considered catalytically superior in certain redox contexts researchgate.netcrg.eu.

Selenoprotein gene loss is a significant factor shaping selenoproteomes. Massive, independent losses of selenoproteins have been observed in various lineages, including land plants, fungi, nematodes, insects, and some protists unl.eduub.edu. These losses can occur through the complete deletion of the selenoprotein gene or through the conversion of the UGA codon to a standard stop codon or another amino acid codon, often resulting in a cysteine-containing homolog ub.educrg.eu.

Environmental factors appear to play a role in the evolutionary dynamics of selenoproteomes. Studies suggest that aquatic organisms tend to have larger selenoproteomes compared to terrestrial organisms, which have often reduced or lost their Sec utilization capacity unl.edu. This observation leads to the hypothesis that aquatic environments may favor selenium utilization, while terrestrial habitats might lead to reduced use due to unknown environmental factors unl.edu.

The distribution of selenoprotein families is also varied; some families are found across multiple domains, while others are restricted to specific lineages crg.eu. This patchy distribution is a result of the complex interplay between innovation, loss, and replacement events throughout evolution.

Advanced Methodologies in D,l Selenocysteine Research and Engineering

Strategies for Recombinant Selenoprotein Expression

Recombinant expression of selenoproteins is often challenging due to the unique translational machinery required for selenocysteine (B57510) incorporation, which involves the recoding of a UGA stop codon. nih.gov This process typically requires a Selenocysteine Insertion Sequence (SECIS) element in the mRNA, a dedicated tRNASec, and specific elongation factors like SelB in bacteria. nih.govmdpi.com Overcoming these complexities is crucial for producing sufficient quantities of selenoproteins for structural and functional studies.

Heterologous Expression Systems for Selenocysteine-Containing Proteins

Expressing selenoproteins in heterologous systems, such as Escherichia coli, requires careful manipulation of the host's translational machinery. The natural Sec insertion mechanism in bacteria involves the products of the selA, selB, selC, and selD genes. biorxiv.org The selC gene product is a selenocysteyl-tRNASec that delivers selenocysteine to the UGA codon. biorxiv.org However, simply introducing a selenoprotein gene into E. coli is often insufficient for efficient and specific Sec incorporation, especially for eukaryotic or archaeal selenoproteins where the SECIS element is typically located in the 3'-untranslated region of the mRNA, unlike the bacterial system where it is downstream of the UGA codon within the translated region. mdpi.com

Strategies to improve heterologous expression include overexpressing the host's sel genes to compensate for the increased demand for the Sec insertion machinery. mdpi.com Another approach involves modifying the selenoprotein gene to include a bacterial-compatible SECIS element downstream of the UGA codon. mdpi.com While this can lead to successful expression, it may also result in mutations in the resulting protein sequence. mdpi.com

Alternative methods have been developed to bypass the natural Sec insertion machinery. For instance, some strategies involve the substitution of all sulfur atoms with selenium or linking Sec enzymatically. nih.gov Additionally, cell-free protein synthesis systems based on in vitro translation have been explored for selenoprotein expression. mdpi.com One in vitro method involves acylating tRNACys with Sec using CysRS under reducing conditions, leading to Sec incorporation at cysteine codons in the absence of cysteine. mdpi.com

Despite these advancements, placing Sec at a desired position in a protein recombinantly remains more demanding than standard protein expression and can suffer from low yields. nih.gov However, methods for producing recombinant selenoproteins with internal Sec residues have been developed, improving upon earlier methods that were more efficient for Sec residues located near the C-terminus. researchgate.net

Genetic Code Expansion Approaches for Site-Specific Selenocysteine Incorporation

Genetic code expansion (GCE) offers powerful strategies for site-specific incorporation of non-canonical amino acids, including selenocysteine analogs, into proteins. nih.govfrontiersin.org This technique typically involves introducing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the non-canonical amino acid and recognizes a "free" codon, often a reassigned stop codon like the amber codon (UAG). frontiersin.orgmdpi.comresearchgate.net

Orthogonal aaRS/tRNA pairs are crucial for GCE, as they ensure that the non-canonical amino acid is specifically charged onto the introduced tRNA and that this tRNA is not recognized by endogenous synthetases. frontiersin.orgmdpi.commdpi.com This orthogonality prevents misincorporation of the non-canonical amino acid into other proteins and mischarging of the orthogonal tRNA with canonical amino acids. frontiersin.org

For selenocysteine incorporation, orthogonal pairs have been engineered to bypass the natural Sec insertion machinery. One approach involves evolving an orthogonal tRNAPyl/ASecRS pair. nih.govnih.govacs.orgacs.org This engineered pair can specifically incorporate Se-allyl selenocysteine (ASec), a protected selenocysteine analog, in response to the amber TAG codon. nih.govnih.govacs.orgacs.org This method obviates the need for the natural Sec-dedicated factors like SelB, SelA, and SECIS elements, allowing for the expression of various selenoproteins regardless of the Sec position or species source. nih.govnih.govacs.org

Engineered tRNAs, such as chimeric tRNAs or those with targeted mutations, have been developed to improve the efficiency and orthogonality of these pairs. frontiersin.orgmdpi.com These modifications can enhance recognition by the orthogonal synthetase while avoiding interaction with endogenous cellular machinery. frontiersin.orgmdpi.com

Following the genetic incorporation of protected selenocysteine analogs like ASec, a subsequent step is required to convert the analog to native selenocysteine. Palladium-mediated chemical deprotection has emerged as a facile and efficient method for this conversion. nih.govnih.govacs.orgacs.orgdntb.gov.ua This method utilizes palladium catalysts under mild, biocompatible conditions to cleave the allyl protecting group from the incorporated ASec residue, yielding native selenocysteine within the protein. nih.govnih.govacs.orgacs.org

This chemical deprotection strategy, coupled with genetic code expansion, allows for site-specific Sec incorporation with high specificity. nih.govnih.govacs.org The use of a protected analog during translation minimizes issues related to the reactivity of free selenocysteine. anu.edu.au Deprotection can be performed on the purified protein, allowing for controlled generation of the reactive selenol group. anu.edu.au

Furthermore, the incorporated protected selenocysteine analog, such as ASec with its terminal alkene, can also serve as a bioorthogonal handle for selective protein labeling and bioconjugation reactions. nih.gov These reactions, such as metathesis, thiol-ene reactions, or oxidative Heck coupling, can be performed without significantly affecting other amino acid residues, including cysteine. nih.gov This provides a versatile platform for generating site-specifically modified proteins.

Chemical Synthesis of D,L-Selenocysteine and its Derivatives

While L-selenocysteine is incorporated into proteins translationally, chemical synthesis provides a route to obtain both L- and D-selenocysteine, as well as a variety of selenocysteine derivatives. These synthetic approaches are essential for applications such as the preparation of selenopeptides, the synthesis of selenocysteine analogs with modified properties, and for studies where ribosomal incorporation is not feasible or desired.

Chemical synthesis of selenocysteine derivatives often involves the generation of a carbon-selenium bond, typically through nucleophilic substitution reactions. thieme-connect.com Other strategies include radical or multicomponent reactions. thieme-connect.com Protected selenocysteine derivatives are particularly important for solid-phase peptide synthesis (SPPS), where the reactive selenol group needs to be protected during the synthesis steps. nih.gov Common protecting groups include p-methoxybenzyl (PMB) and trityl (Trt). nih.govsemanticscholar.org

Stereoselective Synthesis of D- and L-Selenocysteine Analogs

The stereoselective synthesis of enantiomerically pure D- and L-selenocysteine analogs is a significant area of research. Achieving high stereocontrol is crucial for generating analogs with defined biological activities and for incorporating them into peptides and proteins with the correct stereochemistry.

One established route for the chemical synthesis of this compound involves nucleophilic substitution using chloroalanine derivatives and disodium (B8443419) diselenide. This method typically yields a racemic mixture of this compound, which may require subsequent resolution to obtain the individual enantiomers.

More advanced stereoselective methods have been developed to synthesize enantiomerically pure selenocysteine derivatives. Some approaches utilize chiral starting materials, such as protected L-serine, which is converted into selenocysteine derivatives through a series of steps involving activation of the serine hydroxyl group (e.g., tosylation or mesylation) followed by nucleophilic substitution with a selenolate anion. thieme-connect.comsemanticscholar.org For example, reacting O-mesylated N-protected L-serine methyl ester with various selenolate anions can yield protected selenocysteine derivatives with good stereocontrol. thieme-connect.com

Another strategy involves stereoselective Michael-type additions to chiral dehydroalanines. nih.govunirioja.esacs.org This method allows for the stereocontrolled introduction of a seleno group onto the β-carbon of the amino acid scaffold. nih.gov For instance, the stereoselective Se-Michael addition of selenolate nucleophiles, generated in situ from diselenides, to chiral bicyclic dehydroalanines can provide enantiomerically pure selenocysteine derivatives with high yields and stereoselectivity. unirioja.esacs.org This approach is catalyst-free and can be performed at room temperature. unirioja.es

Synthetic Routes for Protected this compound Building Blocks

The incorporation of selenocysteine into synthetic peptides and proteins, particularly through solid-phase peptide synthesis (SPPS), necessitates the use of appropriately protected selenocysteine building blocks. The reactive selenol function must be orthogonally protected alongside the α-nitrogen. Standard α-nitrogen protection typically employs tert-butoxycarbonyl (Boc) or 2-fluorenylmethyloxycarbonyl (Fmoc) groups, depending on the deprotection strategy used in SPPS mdpi.com.

The synthesis of protected selenocysteine derivatives often involves the preparation of selenocystine, the oxidized dimer of selenocysteine, followed by reduction to the selenol form and subsequent protection researchgate.netresearchgate.net. One general synthetic approach for Sec building blocks starts from selenocystine, which is then reduced to the selenol form researchgate.net. A proof-of-principle methodology describes the synthesis of commercially available cysteine and selenocysteine SPPS derivatives from protected dichalcogenide precursors using a Zn-mediated biphasic reduction process nih.goveurekaselect.com. This process converts bis-N(α)-protected dichalcogenide compounds to their corresponding thiol and selenol intermediates, followed by in situ S- or Se-alkylation with various electrophiles to yield protected Cys and Sec SPPS derivatives nih.gov.

Various protecting groups have been explored for the selenol side chain of selenocysteine. The p-methoxybenzyl (PMB, also referred to as MPM) group is a widely used Se-protecting group for Sec derivatives in SPPS mdpi.comacs.org. Fmoc-Sec(PMB)-OH has been synthesized and successfully applied in Fmoc-based SPPS acs.orgjst.go.jp. Another study reported the synthesis of Fmoc-Sec(Xan)-OH and Fmoc-Sec(Trt)-OH, featuring TFA-labile xanthenyl (Xan) and trityl (Trt) sidechain protecting groups, as alternatives for Fmoc SPPS nih.gov. Fmoc-Sec(Xan) was found to be stable at benchtop, while Fmoc-Sec(Trt) showed slow detritylation when not stored at -20°C nih.gov.

Synthetic routes have also been developed for modified selenocysteine derivatives, such as β-selenol derived Asp and γ-selenol derived Glu, utilizing electrophilic selenylation chemistry frontiersin.org. The synthesis of a γ-selenyl Lys derivative involved nucleophilic displacement by Na₂Se₂ followed by masking the selenol moiety with a PMB group frontiersin.org.

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides, including those containing selenocysteine. SPPS allows for the stepwise elongation of a peptide chain by coupling N-protected amino acids to a solid support, followed by deprotection of the amino group jst.go.jp. The incorporation of selenocysteine into peptides via SPPS requires the use of appropriately protected selenocysteine building blocks to prevent unwanted side reactions involving the reactive selenol group researchgate.net.

Fmoc-based SPPS is a common strategy that utilizes orthogonal, acid-labile protecting groups on the reactive sidechains nih.gov. Protected selenocysteine derivatives, such as Fmoc-Sec(PMB)-OH, have been successfully incorporated into peptides using Fmoc-based SPPS acs.orgjst.go.jp. The choice of protecting group for the selenol is crucial for the success of SPPS and subsequent deprotection and folding steps. For instance, Fmoc-Sec(Xan)-OH and Fmoc-Sec(Trt)-OH, with TFA-labile protecting groups, have been incorporated into test peptides to evaluate their behavior during deprotection and their final form nih.gov.

While SPPS is effective for synthesizing peptides up to approximately 50 amino acids, obtaining polypeptides exceeding this length with high purity and yield can be challenging jst.go.jp. Despite this limitation, SPPS remains a primary method for preparing selenocysteine-containing peptide fragments that can then be used in ligation strategies to assemble larger proteins nih.gov.

Protein Ligation and Bioconjugation Techniques Utilizing Selenocysteine

Selenocysteine's unique chemical properties, particularly the high nucleophilicity and lower redox potential of its selenol group, make it a valuable residue for protein ligation and bioconjugation techniques. These methods enable the creation of larger protein constructs from smaller peptide or protein fragments and the site-specific modification of proteins.

Selenocysteine-Mediated Native Chemical Ligation

Native chemical ligation (NCL) is a powerful chemoselective reaction used for joining unprotected peptide fragments to form a native amide bond at the ligation site wikipedia.orgrsc.org. The traditional NCL mechanism involves the reaction of a peptide thioester with a peptide bearing an N-terminal cysteine residue wikipedia.orgrsc.orgeurpepsoc.com. This reaction proceeds via a transthioesterification followed by an intramolecular S-to-N acyl shift wikipedia.orgrsc.orgcsic.es.

Selenocysteine can mediate a similar ligation process, known as selenocysteine-mediated NCL. In this reaction, an N-terminal selenocysteine residue from one fragment attacks the C-terminal thioester of a complementary fragment researchgate.netnih.gov. The mechanism involves the attack of the selenol group on the acyl carbon, forming a selenoester intermediate, followed by a Se-to-N acyl shift to generate the native amide bond researchgate.netnih.govbrte.orgacs.org.

Sec-mediated NCL offers several advantages over cysteine-mediated NCL. The ligation rate of Sec-mediated NCL is faster and more tolerant to pH variations compared to Cys-mediated ligation researchgate.netnih.gov. This higher reactivity is attributed to the greater nucleophilicity and lower pKa of the selenol group compared to the thiol group acs.org. The increased reaction rate and efficiency often result in higher ligation yields researchgate.netnih.gov. Sec-mediated NCL has been successfully applied in the synthesis of selenoproteins and can be compatible with the introduction of posttranslational modifications or chemical tags researchgate.netnih.gov.

Selenocysteine-mediated NCL has also been explored in conjunction with subsequent deselenization reactions. Chemoselective deselenization of the selenocysteine to alanine (B10760859) after ligation has been reported, allowing for the formation of native amide bonds at sites that would otherwise require an N-terminal cysteine frontiersin.org. This ligation-deselenization method provides a pathway to access proteins with specific cysteine residues frontiersin.org.

Applications in Protein Engineering and Construct Design

Selenocysteine is a valuable tool in protein engineering, allowing for the modification of protein folding, stability, and reactivity, as well as the introduction of conjugations nih.gov. The unique properties of selenocysteine offer distinct chemical approaches for the production, manipulation, and augmentation of macromolecules nih.gov.

One significant application is the use of selenocysteine in expressed protein ligation (EPL). EPL is an extension of NCL where at least one of the protein fragments is produced recombinantly frontiersin.orgnih.gov. Selenocysteine-mediated EPL involves using selenocysteine-containing protein fragments to form the amide bond nih.gov. This approach can overcome limitations in size and placement of selenocysteine that might be encountered with SPPS alone nih.gov. Selenocysteine-mediated EPL is noted for its high yield and efficiency nih.gov.

Furthermore, after ligation, the incorporated selenocysteine can be selectively converted to alanine or serine through deselenization, allowing for flexibility in selecting the conjugation site without affecting native cysteine residues nih.gov. This deselenization strategy, particularly the chemoselective deselenization in the presence of free cysteine residues, has been a significant development frontiersin.org.

Selenocysteine can also be utilized for site-specific protein modifications nih.gov. Its inherent nucleophilicity makes it an appealing handle for chemoselective bioconjugation in peptides and proteins acs.org. An umpolung strategy has been reported for the chemoselective arylation of selenocysteine in unprotected peptides, taking advantage of the electrophilic character of an oxidized selenocysteine to react with a nucleophilic arylboronic acid acs.org.

The ability to site-specifically incorporate selenocysteine into recombinant proteins, even at recoded stop codons, is an area of active research and has significant implications for protein engineering and synthetic biology tandfonline.comresearchgate.netnih.govnih.gov. This allows for the creation of selenoproteins with tailored properties and functions tandfonline.comnih.gov.

Advanced Analytical Techniques for Selenocysteine and Selenoproteins

Accurate identification, separation, and quantification of selenocysteine and selenoproteins are crucial for understanding their biological roles and for characterizing synthetic and engineered selenoproteins. Advanced analytical techniques, particularly those coupling chromatographic separation with elemental mass spectrometry, are widely employed for this purpose.

Chromatographic Separation Coupled with Elemental Mass Spectrometry (HPLC-ICP-MS, GC-AED)

Hyphenated techniques that combine a separation method with a selenium-specific detector are essential for the speciation and quantification of selenium compounds in complex matrices. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful tool for the separation and detection of selenium species, including selenocysteine and selenoproteins researchgate.netiupac.orgingeniatrics.comnih.govmdpi.comresearchgate.net.

HPLC-ICP-MS allows for the separation of different selenium species based on their chemical properties before they are introduced into the ICP-MS for elemental detection of selenium researchgate.netingeniatrics.com. This coupling is particularly valuable for analyzing biological samples, which can contain a variety of selenium compounds researchgate.netnih.gov. Different chromatographic modes, such as size-exclusion chromatography (SEC), ion-exchange chromatography, and reversed-phase chromatography, can be used in conjunction with ICP-MS depending on the nature of the selenium species being analyzed researchgate.netiupac.org.

SEC-ICP-MS is frequently used for the separation and detection of intact selenoproteins based on their molecular size iupac.orgnih.gov. This technique has been applied to separate selenoproteins in biological samples like liver and heart tissue, allowing for the detection of selenium-containing protein peaks nih.gov. SEC coupled with UV detection and ICP-MS allows for the simultaneous monitoring of protein presence (via UV) and selenium content (via ICP-MS) nih.gov.

HPLC-ICP-MS is also employed for the speciation of smaller selenoamino acids like selenomethionine (B1662878) and selenocysteine in various biological matrices, including fluids, tissues, and food samples researchgate.netnih.govmdpi.comresearchgate.net. Enzymatic hydrolysis is often used to release selenoamino acids from proteins before chromatographic separation and detection by HPLC-ICP-MS researchgate.netmdpi.comresearchgate.net. Due to the instability of selenocysteine, derivatization, often by alkylation with iodoacetamide (B48618) to form CAM-SeCys, is sometimes necessary prior to analysis researchgate.net.

While HPLC-ICP-MS is widely used and offers high sensitivity for selenium, challenges can arise from complex sample matrices, such as high salt content and organic material, which can lead to polyatomic interferences in the ICP-MS researchgate.netplos.orgnih.gov. The use of collision or reaction cells in ICP-MS can help to mitigate these interferences researchgate.net.

Gas chromatography coupled with atomic emission detection (GC-AED) is another technique that can be used for the analysis of volatile selenium compounds, although HPLC-based methods are generally more dominant for selenium speciation, particularly for non-volatile species like selenoamino acids and selenoproteins researchgate.net.

The sensitivity of ICP-MS allows for the quantification of selenium at trace levels, making HPLC-ICP-MS a suitable method for quantifying selenocysteine and selenoproteins in various applications, including pharmacological studies plos.orgnih.govmdpi.com.

High-Resolution Mass Spectrometry for Selenopeptide Characterization

High-resolution mass spectrometry (HRMS) is a crucial tool for the characterization of selenocysteine-containing peptides (selenopeptides) and proteins (selenoproteins). MS-based approaches offer high sensitivity and speed, making them advantageous for analyzing these often low-abundance species nih.gov.

One of the key aspects of using MS for selenopeptide characterization is the ability to exploit the unique isotopic signature of selenium. Selenium has six naturally occurring isotopes: 74Se, 76Se, 77Se, 78Se, 80Se, and 82Se, with 80Se being the most abundant researchgate.net. This distinct isotopic distribution is readily identifiable in MS spectra and serves as a specific indicator for the presence of selenopeptides, even in unenriched samples acs.orgnih.gov. Algorithms have been developed to determine the monoisotopic masses of selenocysteine-containing polypeptides by considering the natural abundances of the isotopes of elements like C, H, N, O, S, and Se researchgate.net.

Tandem mass spectrometry (MS/MS) techniques are employed to obtain amino acid residue-specific information from selenopeptides through peptide mapping and sequencing drug-dev.com. Peptides fragment in predictable ways along the peptide backbone during collision-induced dissociation (CID), generating a series of product ions that can be used for sequencing drug-dev.com. While traditional software analysis tools developed for common peptides may face difficulties with selenopeptides due to selenium's isotopes, methods like LC-MS/MS with data-dependent scanning are used for selenoproteome analysis researchgate.netnih.gov.

Specific challenges in selenopeptide characterization by MS include the limited stability of Sec and the potential for oxidation to form diselenide bonds (Se-Se) researchgate.netresearchgate.net. The presence of mixed S-Se bonds due to thiol reagents can also occur nih.gov. To address the instability of Sec and prevent diselenide bond formation during analysis, ligated selenoproteins are often reduced and alkylated with reagents like N-ethylmaleimide (NEM) before MS analysis nih.gov. The mass adduct from the alkylating agent can also confirm the presence of Sec nih.gov.

HRMS is also vital for assessing the purity of synthetic selenopeptides and identifying potential side products. For instance, during the preparation of protein thioesters for selenocysteine-mediated native chemical ligation, intact protein mass spectrometry is used to verify thioester formation and detect hydrolysis products nih.gov. HRMS has been used to confirm the identity of reaction products in the synthesis of selenopeptides nih.gov.

Furthermore, reactivity-based enrichment of selenoproteins, exploiting the increased reactivity of selenols compared to thiols, particularly at low pH, can be coupled with MS to selectively identify selenocysteine-containing proteins and peptides acs.orgnih.gov. This approach can also differentiate between oxidized and reduced selenoproteins, providing insights into their activity state acs.orgnih.gov.

Recent advancements include the development of strategies like Se-Pair Search, which utilizes fragmentation patterns of shared peptide backbones in selenopeptides to optimize spectral interpretation and improve selenosite assignment acs.org. UHPLC-Q-Orbitrap HRMS-MS/MS is a technique employed for selenopeptidomics analysis, allowing for the identification and characterization of selenopeptides in complex samples acs.orgnih.gov.

Spectroscopic and Fluorescent Probes for Selenocysteine Detection in Research Contexts

The development of spectroscopic and fluorescent probes has emerged as a significant area in selenocysteine research, offering sensitive and selective methods for detecting and imaging Sec in various contexts, including living cells and in vivo systems acs.orgnih.govresearchgate.netnih.govnih.gov. These probes often provide advantages over traditional analytical techniques like chromatography and mass spectrometry by allowing for real-time detection and minimizing sample destruction nih.govmdpi.com.

The design of fluorescent probes for Sec detection typically relies on chemical reactions where the selenocysteine nucleophile interacts with a reactive site on the probe, leading to a change in fluorescence properties nih.govacs.org. Common reaction mechanisms involve the cleavage of responsive groups by the Sec nucleophile nih.gov. Examples of such responsive groups include:

2,4-dinitrobenzenesulfonamide (B1250028) group nih.govacs.org

2,4-dinitrobenzenesulfonate (B1228243) ester group nih.govnih.govacs.org

2,4-dinitrobenzeneoxy group nih.govacs.org

Acrylate and acrylamide (B121943) groups acs.org

Disulfide bonds acs.org

The high selectivity of these probes for Sec over other biologically abundant thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) is a crucial design consideration, often achieved by exploiting the higher nucleophilicity and lower pKa of the selenol group compared to thiols acs.orgnih.govacs.org.

Ratiometric fluorescent probes are particularly valuable as they can minimize interference caused by uneven probe distribution or environmental changes by monitoring fluorescence signals at two different wavelengths acs.org. An example is Mito-Cy-Sec, a mitochondrial-targeting ratiometric near-infrared (NIR) fluorescent probe that has been shown to sensitively detect fluctuations of Sec in living cells and in a thyroid diseased mice model acs.org. This probe displayed a dual response to Sec detection within minutes and showed good linearity between the logarithm of the fluorescence ratio and Sec concentration acs.org.

Other probes have been designed based on mechanisms like excited state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT), which contribute to their fluorescence properties and sensing capabilities mdpi.com. For instance, phenanthroimidazole derivatives have been synthesized as turn-on fluorescent probes for rapid and sensitive Sec detection and imaging in living cells nih.govmdpi.com. The sensing mechanism can involve photo-induced electron transfer (PET) that is turned off upon reaction with Sec, leading to fluorescence enhancement mdpi.com.

Spectroscopic techniques such as fluorescence and absorption spectroscopy, and in some cases even visual color changes, are used to monitor the detection of Sec by these probes nih.govresearchgate.net. The utility of fluorescent probes has been demonstrated in both in vitro and in vivo cell imaging applications nih.govresearchgate.netnih.govnih.gov.

Novel fluorescent chemodosimetric mechanisms are also being explored, such as the use of dansyl-appended ruthenium nitrosyl complexes where the NO+ ligand reacts with the selenol group of Sec, leading to a fluorescent response acs.org.

The development of these probes is significant for understanding the physiological roles of Sec and its implication in various diseases nih.govresearchgate.netnih.gov. They serve as valuable tools for real-time imaging and quantitative detection of Sec in biological systems acs.orgnih.gov.

Biochemical and Structural Elucidation of D,l Selenocysteine Function

Catalytic Mechanisms of Selenocysteine-Containing Enzymes

Selenocysteine (B57510) (Sec), often termed the 21st amino acid, is a rare but essential component of a unique class of proteins known as selenoproteins. These proteins are predominantly oxidoreductases that play critical roles in a variety of biological processes, most notably in maintaining cellular redox homeostasis. The catalytic prowess of these enzymes is intrinsically linked to the chemical properties of the selenocysteine residue at their active site.

General Redox Homeostasis and Oxidoreductase Functions

Selenocysteine-containing enzymes are integral to the cellular antioxidant defense system and redox signaling pathways. The primary reason for the evolutionary selection of selenocysteine over its sulfur-containing analog, cysteine (Cys), in these enzymes lies in its superior chemical reactivity in redox reactions. The selenol group of selenocysteine has a significantly lower pKa (around 5.2) compared to the thiol group of cysteine (around 8.3). This means that at physiological pH, the selenol group is largely deprotonated, existing as a highly nucleophilic selenolate anion (-Se⁻) nih.govmdpi.com. This enhanced nucleophilicity makes it a more efficient catalyst for the reduction of reactive oxygen species (ROS) and other redox-active substrates.

Key families of selenocysteine-containing enzymes that contribute to redox homeostasis include:

Glutathione (B108866) Peroxidases (GPxs): These enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides, using glutathione (GSH) as a reducing substrate. The catalytic cycle involves the oxidation of the active site selenocysteine to selenenic acid (-SeOH), which then reacts with GSH to form a selenosulfide intermediate (-Se-SG) before being reduced back to the selenol form by another molecule of GSH wikipedia.orgunl.edu. This rapid detoxification of peroxides is crucial for preventing oxidative damage to cellular components.

Thioredoxin Reductases (TrxRs): These enzymes are essential for maintaining the reduced state of thioredoxin (Trx), a central player in cellular redox regulation. TrxRs catalyze the NADPH-dependent reduction of the disulfide bond in oxidized thioredoxin. The active site of mammalian TrxRs contains a C-terminal selenocysteine residue that is critical for its catalytic activity. The mechanism involves the formation of a selenosulfide bond between the selenocysteine of TrxR and a cysteine in thioredoxin wikipedia.org.

Methionine Sulfoxide Reductases (Msrs): Specifically, Methionine-R-sulfoxide reductase B1 (MsrB1) is a selenoprotein that catalyzes the stereospecific reduction of methionine-R-sulfoxide back to methionine. This repair of oxidized proteins is vital for maintaining protein function under conditions of oxidative stress wikipedia.orgmdpi.com.

The enhanced catalytic efficiency of selenoproteins, often 100- to 1,000-fold higher than their cysteine-containing counterparts, underscores their importance in rapid and efficient management of cellular redox balance nih.gov.

Structure-Activity Relationships in Selenocysteine Active Sites

The catalytic advantage of selenocysteine is not solely due to its intrinsic chemical properties but is also finely tuned by the protein microenvironment of the active site. The specific three-dimensional arrangement of amino acids surrounding the selenocysteine residue is crucial for its reactivity, substrate specificity, and the stabilization of catalytic intermediates.

In many selenoenzymes, the active site is structured to optimize the nucleophilicity of the selenolate anion and to facilitate the subsequent steps of the catalytic cycle. For instance, in glutathione peroxidases, the active site architecture positions the selenocysteine for efficient reaction with peroxide substrates and subsequent regeneration by glutathione.

A recurring structural motif in some selenoproteins is the presence of a nearby cysteine residue that can form a selenosulfide bond (-Se-S-) with the catalytic selenocysteine. This selenosulfide bond is a key intermediate in the catalytic cycles of enzymes like thioredoxin reductase. The formation and cleavage of this bond are central to the transfer of reducing equivalents.

Computational studies and site-directed mutagenesis experiments have revealed that the substitution of selenocysteine with cysteine in these enzymes often leads to a dramatic decrease in catalytic activity. This highlights the unique and indispensable role of the selenium atom in the catalytic mechanism. The subtle differences in bond lengths, bond angles, and electronic properties between selenium and sulfur have profound effects on the enzyme's function.

Furthermore, selenocysteine has been shown to enhance one-electron transfer reactions, a function not as efficiently performed by cysteine-containing enzymes nih.gov. This "gain of function" conferred by selenocysteine expands the catalytic repertoire of proteins and is likely a key reason for its conservation in specific enzyme families throughout evolution nih.gov.

Influence of Selenocysteine on Protein Conformation and Stability

The incorporation of selenocysteine into a polypeptide chain can have significant effects on the protein's three-dimensional structure, stability, and folding dynamics. These effects are primarily mediated through the formation of unique covalent cross-links, namely diselenide and selenosulfide bonds.

Diselenide and Selenosulfide Bond Formation and Dynamics

Analogous to the disulfide bonds formed between two cysteine residues, two selenocysteine residues can be oxidized to form a diselenide bond (-Se-Se-). Similarly, a selenocysteine and a cysteine residue can form a selenosulfide bond (-Se-S-). These bonds play important roles in the structure and function of certain proteins.

Diselenide bonds are generally more stable than disulfide bonds. This increased stability can be attributed to the lower reduction potential of the diselenide bond compared to the disulfide bond. Consequently, proteins containing diselenide bonds often exhibit enhanced thermal stability. For example, the replacement of a disulfide bond with a diselenide bond in the antimicrobial protein caenopore-5 resulted in a significant increase in its thermal stability researchgate.net.

Selenosulfide bonds are key intermediates in the catalytic cycles of many oxidoreductases, such as thioredoxin reductase mdpi.com. The dynamics of selenosulfide bond formation and cleavage are central to the transfer of electrons in these enzymes. The reactivity of the selenosulfide bond is influenced by the surrounding protein environment, which can modulate its stability and susceptibility to reduction.

Bond TypeConstituent Amino AcidsRelative StabilityRole in Proteins
DisulfideCysteine - CysteineLess stableStructural stabilization, catalytic activity
DiselenideSelenocysteine - SelenocysteineMore stableEnhanced thermal stability, regulation of protein folding
SelenosulfideSelenocysteine - CysteineIntermediateCatalytic intermediate in oxidoreductases

Modulation of Oxidative Protein Folding Pathways

The process of oxidative protein folding involves the formation of native disulfide bonds to achieve the correct three-dimensional structure. The unique chemical properties of selenocysteine can be harnessed to modulate and facilitate this process.

The introduction of selenocysteine residues into a protein can accelerate the rate of oxidative folding. This is because the formation of a diselenide bond can be a kinetically favored event, guiding the protein towards its native conformation. Studies have shown that replacing specific cysteine residues with selenocysteine can increase folding rates by up to two orders of magnitude mdpi.com.

Furthermore, the strategic placement of selenocysteine can be used to control the folding pathway by favoring the formation of specific cross-links. Because diselenide bonds are more stable, their formation can act as a "thermodynamic trap," effectively directing the folding process and preventing the formation of misfolded intermediates. This approach has been used to improve the folding efficiency of proteins like bovine pancreatic trypsin inhibitor (BPTI) mdpi.com.

Selenoglutathione (GSeSeG), a diselenide-containing analog of oxidized glutathione, has been shown to be an efficient oxidant for in vitro protein folding wikipedia.orgnih.gov. Despite the greater thermodynamic stability of the diselenide bond, GSeSeG can effectively oxidize cysteine residues in unfolded proteins, a process driven by the conformational stability gained upon folding nih.gov. This highlights the potential for diselenide-based reagents to be used as tools to facilitate and study oxidative protein folding.

Stereochemical Investigations of D-Selenocysteine in Biological Systems

While the vast majority of amino acids found in proteins are in the L-configuration, D-amino acids are known to exist in nature and play diverse biological roles, particularly in bacteria and as signaling molecules in mammals wikipedia.orgnih.govembopress.org. The investigation into the stereochemistry of selenocysteine has revealed a high degree of specificity in its metabolic pathways.

Biological systems exhibit a strong preference for L-selenocysteine. The entire machinery for selenoprotein synthesis, from the charging of the specific tRNA (tRNA[Ser]Sec) to the incorporation of selenocysteine into a growing polypeptide chain, is stereospecific for the L-isomer.

A key enzyme in the metabolism of free selenocysteine is selenocysteine β-lyase (SCLY) . This enzyme catalyzes the decomposition of L-selenocysteine into L-alanine and elemental selenium (selenide), which can then be recycled for the synthesis of new selenoproteins. Studies on the substrate specificity of SCLY have demonstrated that it is highly stereospecific. While D-selenocysteine can bind to the active site of SCLY, it is not a substrate for the enzyme and is not decomposed mdpi.commdpi.com. This indicates that the active site of SCLY is precisely configured to recognize and catalyze the reaction with only the L-enantiomer.

This stereospecificity has important implications for the biological fate of D-selenocysteine. If D-selenocysteine were to be introduced into a biological system, it would not be readily metabolized through the primary pathway for L-selenocysteine degradation. The lack of enzymatic processing by SCLY suggests that D-selenocysteine would either be excreted unchanged or metabolized through alternative, likely less efficient, pathways.

While research on the specific biological effects and metabolism of D-selenocysteine is limited, the high stereospecificity of enzymes like selenocysteine β-lyase underscores the precise control that biological systems exert over the metabolism of this essential micronutrient. The inability of D-selenocysteine to serve as a substrate for SCLY highlights a key stereochemical checkpoint in the cellular handling of selenocysteine.

Stereoselectivity in Selenium Metabolism and Enzyme Substrate Specificity Studies

Stereoselectivity is a fundamental principle in selenium metabolism, ensuring the precise incorporation and function of L-selenocysteine in selenoproteins while managing the presence of other stereoisomers. The machinery for selenoprotein synthesis is exquisitely tailored for the L-isomer of selenocysteine. mdpi.com This specificity begins with the synthesis of selenocysteine itself, which occurs on a specialized tRNA (tRNA[Ser]Sec) that is first charged with L-serine. mdpi.comyoutube.com Subsequent enzymatic steps convert the tRNA-bound L-serine into L-selenocysteine, which is then incorporated into proteins. mdpi.commdpi.com

Enzyme substrate specificity studies highlight this pronounced stereoselectivity. As noted previously, Selenocysteine β-Lyase (SCLY) exclusively catabolizes L-selenocysteine, playing a key role in recycling selenium from degraded selenoproteins. mdpi.com Its inability to process D-selenocysteine prevents the futile cycling of this isomer through the primary selenoprotein synthesis pathway. mdpi.com This high degree of specificity is crucial because the non-specific incorporation of seleno-amino acids can lead to toxicity. wikipedia.org For instance, selenocystine (the oxidized dimer) can be mistakenly attached to the tRNA for cysteine, leading to misincorporation and cellular damage. wikipedia.org

Conversely, enzymes like D-amino acid oxidase (DAAO) exhibit the opposite stereospecificity, exclusively targeting D-amino acids for degradation. wikipedia.orgnih.govfrontiersin.org This complementary enzymatic activity provides a mechanism for cells to manage and detoxify D-amino acids that may arise from dietary sources or gut microbiota. The strict substrate specificity of enzymes like SCLY for the L-isomer and DAAO for D-isomers demonstrates a highly evolved system to maintain metabolic fidelity and prevent the potentially harmful effects of incorporating the wrong stereoisomer into proteins.

Potential Roles in Selenium Cycling and Interconversion Pathways

While D-selenocysteine is not a direct participant in the primary, genetically encoded pathway of selenoprotein synthesis, it has potential roles in the broader selenium cycle. The central hub of this cycle is the generation and utilization of selenide (B1212193) (H₂Se). nih.gov Selenide is the substrate for selenophosphate synthetase, which produces selenophosphate—the active selenium donor for the synthesis of L-selenocysteine on its tRNA. mdpi.com

The primary source of recycled selenide is the breakdown of L-selenocysteine from degraded selenoproteins, a reaction catalyzed by SCLY. mdpi.comnih.gov If D-selenocysteine is catabolized by D-amino acid oxidase, the resulting α-keto acid, β-selenylpyruvate, would be unstable and likely decompose, releasing selenide. This would provide an entry point for the selenium from D-selenocysteine to enter the central metabolic pool. Once converted to selenide, this selenium is indistinguishable from that derived from L-selenocysteine and can be utilized for the de novo synthesis of L-selenocysteine and subsequent incorporation into functional selenoproteins. nih.gov

Therefore, D-selenocysteine can be viewed as a potential source of selenium that feeds into the main metabolic pathway after stereospecific processing. This interconversion pathway, mediated by enzymes like DAAO, would serve a dual purpose: detoxifying a non-proteinogenic D-amino acid while reclaiming the essential selenium atom for use in the synthesis of vital L-selenoproteins.

Reprogramming the Genetic Code with Selenocysteine Beyond Natural Contexts

Experimental Sense Codon Recoding with Selenocysteine

In nature, selenocysteine is incorporated into proteins by co-translationally recoding the UGA stop codon. wikipedia.orgnih.govnih.gov This process requires a complex machinery, including a specific tRNA (tRNASec), a dedicated elongation factor (SelB), and a downstream mRNA hairpin structure known as the Selenocysteine Insertion Sequence (SECIS). nih.govfrontiersin.org However, recent advances in synthetic biology have demonstrated that this natural mechanism can be repurposed to reassign the meaning of other codons.

Remarkably, researchers have successfully reprogrammed the selenocysteine insertion machinery to recognize and incorporate selenocysteine in response to sense codons—codons that normally specify one of the 20 canonical amino acids. nih.govnih.gov By modifying the anticodon of tRNASec, it is possible to direct the insertion of selenocysteine at codons other than UGA. Experimental studies have shown that the E. coli selenocysteine machinery can be engineered to incorporate selenocysteine in response to 58 of the 64 possible codons. mdpi.comnih.govnih.gov

For 15 of these sense codons, a complete and high-fidelity conversion of the codon's meaning from a standard amino acid to selenocysteine was achieved. nih.govnih.gov This recoding was demonstrated to be highly efficient, leading to a tenfold increase in the yield of functional selenoproteins compared to the natural UGA-dependent pathway. nih.govnih.gov A surprising outcome of these studies was the ability of the engineered Sec-tRNASec and its associated machinery to outcompete the cell's abundant, endogenous aminoacyl-tRNAs for the recoded sense codon. nih.govnih.gov

Table 2: Findings from Experimental Sense Codon Recoding with Selenocysteine
ParameterNatural UGA RecodingExperimental Sense Codon RecodingReference
Codon TargetedUGA (Stop Codon)58 of 64 codons tested, including 15 sense codons with high fidelity nih.govnih.gov
EfficiencyCompetes with translation termination factorsCan outcompete canonical aminoacyl-tRNAs nih.gov
Selenoprotein YieldBaselineUp to 10-fold increase nih.govnih.gov
Key RequirementUGA codon, SECIS element, SelB, tRNASecModified tRNASec with 'sense-cognate' anticodon, SECIS, SelB nih.gov

Implications for Synthetic Biology and Advanced Protein Design

The ability to recode sense codons with selenocysteine opens up powerful new avenues for synthetic biology and advanced protein design. frontiersin.orgresearchgate.net This technology provides a robust method for the site-specific incorporation of a non-canonical amino acid with unique chemical properties into virtually any position within a protein.

The implications of this capability are extensive:

Enhanced Protein Production: Recoding sense codons has been shown to significantly increase the yield of recombinant selenoproteins, overcoming a major bottleneck in their study and application. nih.gov This makes it easier to produce these important enzymes for research and therapeutic purposes.

Novel Enzyme Design: Selenocysteine's lower reduction potential and higher nucleophilicity compared to cysteine make it a potent catalytic residue, especially in redox enzymes. wikipedia.org By strategically placing selenocysteine at the active sites of natural or engineered enzymes, it is possible to create novel biocatalysts with enhanced activity or entirely new functions. plos.org The ability to insert selenium into cysteine-containing enzymes has been shown to increase their initial activity by over 100-fold, demonstrating the inherent catalytic power of selenium. plos.org

Probing Protein Structure and Function: The unique properties of the selenium atom, such as its utility in X-ray crystallography for phase determination (multiwavelength anomalous diffraction), can be exploited by incorporating selenocysteine at specific sites. wikipedia.org This facilitates the structural analysis of complex proteins.

Expansion of the Genetic Code: The successful recoding of sense codons with selenocysteine serves as a proof-of-concept for incorporating an even wider array of non-canonical amino acids into proteins. frontiersin.orgnih.gov This expands the chemical diversity available for protein engineering, allowing for the design of proteins with novel structural, catalytic, and binding properties for applications in medicine, materials science, and biotechnology. researchgate.net

In essence, moving selenocysteine incorporation beyond its natural context of the UGA codon provides a powerful tool to manipulate and enhance the functional repertoire of proteins, paving the way for the next generation of engineered biomolecules. researchgate.net

Q & A

Q. What methodologies elucidate synergistic interactions between this compound and other antioxidants (e.g., vitamin E)?

  • Methodological Answer : Use factorial design experiments to test combinations at varying ratios. Measure lipid peroxidation (via thiobarbituric acid reactive substances, TBARS) and glutathione peroxidase activity. Apply isobolographic analysis to distinguish additive vs. synergistic effects and validate with knockout models lacking key antioxidant enzymes .

Methodological Resources

  • Data Analysis : Use R/Bioconductor packages (e.g., limma) for omics data normalization and pathway enrichment analysis.
  • Contradiction Management : Apply counterfactual analysis to identify confounding variables (e.g., selenium speciation differences) .
  • Literature Synthesis : Organize sources into conceptual categories (e.g., mechanistic studies, clinical correlations) using tools like NVivo for thematic coding .

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